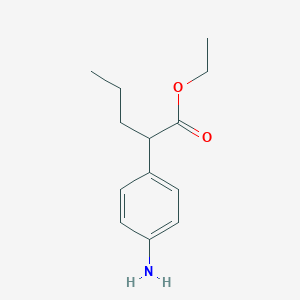

Ethyl 2-(4-aminophenyl)pentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

ethyl 2-(4-aminophenyl)pentanoate |

InChI |

InChI=1S/C13H19NO2/c1-3-5-12(13(15)16-4-2)10-6-8-11(14)9-7-10/h6-9,12H,3-5,14H2,1-2H3 |

InChI Key |

RLPLGUADFCNBQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)N)C(=O)OCC |

Origin of Product |

United States |

Alkylation of Arylacetate Precursors:a More Classical Yet Effective Method Involves the Alkylation of an Activated Methylene Group. Starting with Ethyl 4 Nitrophenylacetate, the α Carbon Can Be Deprotonated with a Suitable Base E.g., Sodium Ethoxide to Form a Resonance Stabilized Enolate. This Nucleophilic Enolate Can then Be Reacted with a Three Carbon Electrophile, Such As Propyl Bromide or Propyl Iodide, in an Sn2 Reaction to Install the Propyl Group and Complete the Pentanoate Carbon Skeleton.youtube.comthis Method is Advantageous Due to the Relatively Low Cost of the Starting Materials and the Straightforward Reaction Conditions.

Reduction Strategies for Aromatic Nitro to Amino Group

The final and crucial step in the synthesis of Ethyl 2-(4-aminophenyl)pentanoate is the reduction of the aromatic nitro group to the corresponding primary amine. This transformation is one of the most fundamental and widely used reactions in organic synthesis.

Catalytic Hydrogenation Protocols (e.g., Pd/C)

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes. sigmaaldrich.com Palladium on carbon (Pd/C) is the most commonly employed catalyst for this purpose due to its high activity and selectivity. sigmaaldrich.comchemicalbook.com

The reaction can be performed using molecular hydrogen (H₂), typically from a hydrogen balloon at atmospheric pressure or under higher pressures in a specialized apparatus. nih.govchemicalbook.com Alternatively, transfer hydrogenation offers a convenient and often safer alternative to using gaseous hydrogen. In this setup, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst. Common hydrogen donors include ammonium (B1175870) formate (B1220265), triethylsilane, and hydrazine (B178648). sigmaaldrich.comnih.gov

The reaction conditions are generally mild, proceeding at room temperature in solvents like ethanol (B145695), methanol (B129727), or ethyl acetate. nih.govnih.gov The catalyst loading can be quite low, sometimes as little as 0.4 mol % of palladium. chemicalbook.com The primary byproduct is water, making workup and purification relatively simple.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reference |

|---|---|---|---|---|---|

| Pd/C (5-10%) | H₂ | Ethanol / Methanol | Room Temperature | 1 atm - high pressure | nih.gov |

| Pd/C | Ammonium Formate | Methanol | 30 - 70 °C | Atmospheric | nih.gov |

| Pd/C | Triethylsilane | Not specified | Mild, neutral | Atmospheric | sigmaaldrich.com |

| Raney Nickel | H₂ | Methanol | 20 °C | 1 atm | nih.gov |

Alternative Reduction Systems (e.g., Fe/NH₄Cl)

While catalytic hydrogenation is effective, reductions using metals in acidic or neutral media are also widely practiced, offering a cost-effective and robust alternative. The Béchamp reduction, originally using iron and hydrochloric acid, has been refined over the years. orgsyn.org

A significantly milder and more environmentally friendly variant employs iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in an aqueous solvent system, often with a co-solvent like ethanol or methanol. sigmaaldrich.comnih.gov This method demonstrates excellent functional group tolerance and avoids the use of strong acids, which can be beneficial for sensitive substrates. sigmaaldrich.com The reaction proceeds under neutral or near-neutral pH conditions. Other metals such as tin (Sn) with HCl or zinc (Zn) with ammonium chloride have also been used, though the Fe/NH₄Cl system is often preferred due to its low cost, safety, and the formation of more environmentally benign iron oxide byproducts compared to the hazardous tin-salt waste generated from tin-based reductions. sigmaaldrich.comprepchem.com

Table 2: Comparison of Metal-Based Nitro Reduction Systems

| Reagent System | Medium | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Fe / NH₄Cl | Water / Ethanol | Inexpensive, mild (neutral pH), good functional group tolerance, green. | Can be slower than hydrogenation, requires stoichiometric metal. | sigmaaldrich.com, nih.gov |

| Sn / HCl | Acidic (conc. HCl) | Historically significant, effective. | Harsh acidic conditions, generates hazardous tin-salt waste. | sigmaaldrich.com |

| Zn / NH₄Cl | Neutral | Milder than strong acid systems. | Can sometimes lead to intermediate products like hydroxylamines. | prepchem.com |

Mechanistic Insights into Reduction Reactions

The mechanism of nitro group reduction is complex and varies with the chosen reagents.

For catalytic hydrogenation , the widely accepted Haber mechanism proposes a stepwise reduction on the surface of the metal catalyst. organic-chemistry.org The nitro group (Ar-NO₂) is sequentially reduced to a nitroso (Ar-NO) and then a hydroxylamine (B1172632) (Ar-NHOH) intermediate before finally yielding the amine (Ar-NH₂). organic-chemistry.org These intermediates are typically highly reactive and are not isolated under normal hydrogenation conditions. The process involves the adsorption of the nitro compound onto the catalyst surface, followed by the sequential transfer of hydrogen atoms.

For metal-based reductions , such as with Fe/NH₄Cl, the mechanism is believed to involve a series of single-electron transfers from the metal surface to the nitro group. sigmaaldrich.comorgsyn.org In this process, the metal (e.g., Fe) is oxidized (Fe → Fe²⁺), providing the electrons for the reduction. The ammonium chloride acts as a proton source and an electrolyte. orgsyn.org The reaction proceeds through similar intermediates as the Haber pathway (nitroso and hydroxylamine), but the reduction is driven by electron transfer from the metal rather than direct hydrogen atom transfer from a catalyst surface. sigmaaldrich.com

Esterification and Amidation Routes

The synthesis of this compound and its related analogs frequently employs well-established esterification and amidation reactions. These methods are fundamental in constructing the final molecule from its carboxylic acid or amine precursors.

Esterification: The direct formation of the ethyl ester from 2-(4-aminophenyl)pentanoic acid is a primary route. This transformation is typically achieved through Fischer-Speier esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the reaction.

A related approach involves a two-step process starting from a precursor like 2-(4-nitrophenyl)pentanoic acid. The nitro group serves as a protecting group for the amine functionality. The carboxylic acid is first esterified, often using a reagent like thionyl chloride to form the acyl chloride, which then readily reacts with ethanol. The resulting ethyl 2-(4-nitrophenyl)pentanoate is subsequently reduced to the desired this compound. A common method for this reduction is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride or hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel. chemicalbook.comchemicalbook.com For instance, a process for a similar compound, ethyl 2-(4-aminophenyl)propionate, involves adding the starting material to absolute ethanol, followed by the dropwise addition of thionyl chloride. chemicalbook.com The reaction proceeds for a couple of hours at elevated temperatures. chemicalbook.com

Another efficient method for esterification involves the use of stannous chloride in ethanol, which can simultaneously reduce a nitro group and esterify a carboxylic acid. nih.gov This dual role as a Lewis acid and a reducing agent streamlines the synthesis process. nih.gov

Amidation: While not leading directly to this compound, amidation routes are crucial for synthesizing its amide analogs. These reactions involve coupling 2-(4-aminophenyl)pentanoic acid with an amine. Direct amidation requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or more modern coupling reagents. The activated acid then reacts smoothly with the desired amine to form the corresponding amide.

Recent advancements in amidation include transition-metal-free methods and the use of coupling reagents like triphenylphosphine (B44618) oxide, which can facilitate the reaction between hindered carboxylic acids and weak nucleophiles like amines under mild conditions. nsf.govorganic-chemistry.org

| Reaction Type | Starting Material | Reagents | Product | Key Features |

| Fischer Esterification | 2-(4-aminophenyl)pentanoic acid | Ethanol, H₂SO₄ (cat.) | This compound | Equilibrium-driven; requires water removal. |

| Two-Step Esterification/Reduction | 2-(4-nitrophenyl)pentanoic acid | 1. SOCl₂, Ethanol 2. H₂, Pd/C or SnCl₂ or Hydrazine Hydrate/Raney Ni | This compound | Protects the amine during esterification. chemicalbook.comchemicalbook.com |

| Simultaneous Reduction/Esterification | 2-(4-nitrophenyl)propanoic acid | SnCl₂, Ethanol | Ethyl 2-(4-aminophenyl)propanoate | Stannous chloride acts as both a reducing agent and a Lewis acid catalyst. nih.gov |

| Amidation (for analogs) | 2-(4-aminophenyl)pentanoic acid | Amine, DCC or other coupling agents | N-substituted-2-(4-aminophenyl)pentanamide | Requires activation of the carboxylic acid. |

Stereoselective Synthesis Approaches

The biological activity of many pharmaceuticals is dependent on their stereochemistry. As such, the development of methods for the stereoselective synthesis of this compound is of significant interest, focusing on controlling the configuration of the chiral center at the second carbon of the pentanoate chain.

Chiral Auxiliaries: One established method involves the use of a chiral auxiliary. This approach introduces a chiral molecule that directs the stereochemical outcome of a reaction at a specific site. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral 2-arylalkanoic acids, Evans oxazolidinone auxiliaries are commonly employed. The synthesis would begin by acylating a chiral oxazolidinone with a derivative of 4-nitrophenylacetic acid. The resulting N-acyloxazolidinone can then be alkylated in a diastereoselective manner. Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched 2-(4-nitrophenyl)pentanoic acid, which can then be reduced and esterified to yield the desired enantiomer of this compound.

Asymmetric Catalysis: A more modern and efficient approach is asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A key strategy for synthesizing chiral 2-arylpropionic acids and their analogs is the asymmetric hydrogenation of a prochiral α,β-unsaturated ester precursor. For instance, ethyl 2-(4-aminophenyl)pent-2-enoate could be hydrogenated using a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral phosphine (B1218219) ligand like BINAP or DuPhos. This method can provide high enantioselectivities.

Enzymatic Resolution: Biocatalytic methods, particularly enzymatic resolutions, offer a green and highly selective means of separating enantiomers. A racemic mixture of this compound can be treated with a lipase (B570770) enzyme. The enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester can then be separated by conventional techniques.

| Approach | Description | Typical Reagents/Catalysts | Advantages |

| Chiral Auxiliaries | A temporary chiral group directs a stereoselective reaction. | Evans oxazolidinones | Well-established, predictable stereochemical outcome. |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Rhodium or Ruthenium with chiral phosphine ligands (e.g., BINAP, DuPhos) | High efficiency (low catalyst loading), high enantioselectivity. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | Lipases | High selectivity, mild reaction conditions, environmentally friendly. |

Novel and Efficient Synthetic Procedures

Research into the synthesis of this compound and its analogs is continuously driven by the need for more efficient, cost-effective, and environmentally benign methods.

Tandem and One-Pot Reactions: A significant advancement is the development of tandem or one-pot reactions, where multiple synthetic steps are performed sequentially in the same reaction vessel without isolating intermediates. This approach minimizes waste, reduces reaction time, and simplifies purification. For example, a short and effective synthesis of the related ethyl 3-(3-aminophenyl)propanoate (B2654546) was achieved through a tandem Knoevenagel condensation/alkylidene reduction, followed by a simultaneous reduction of the nitro group and esterification of the carboxylic acid using stannous chloride in ethanol. nih.gov This highlights the potential for similar streamlined syntheses for the title compound.

Catalytic Hydrogenation with Hydrogen Donors: Traditional catalytic hydrogenation often requires specialized equipment to handle gaseous hydrogen. google.com A safer and more convenient alternative is transfer hydrogenation, where a stable organic molecule, such as ammonium formate or hydrazine, serves as the hydrogen source in the presence of a metal catalyst like palladium on carbon. google.com This method has been successfully applied in the synthesis of related aminophenyl ethanol derivatives and is applicable to the reduction of a nitro precursor to this compound. google.com

Advanced Catalytic Systems: The development of novel catalysts is at the forefront of improving synthetic efficiency. For esterification, surfactant-type Brønsted acid catalysts like p-dodecylbenzenesulfonic acid (DBSA) have been shown to effectively promote the reaction in water, offering a greener alternative to traditional organic solvents. organic-chemistry.org For the reduction of the nitro group, various metal catalysts and reducing agents are continuously being explored to improve yield and selectivity. For instance, the reduction of a nitro group to an amine can be achieved using hydrazine hydrate with nickel in ethanol. chemicalbook.com

| Procedure | Description | Example Reagents/Conditions | Benefits |

| Tandem Reaction | Multiple reactions in one pot without intermediate isolation. | Knoevenagel condensation/reduction followed by nitro reduction/esterification. nih.gov | Increased efficiency, reduced waste and time. |

| Transfer Hydrogenation | Use of a hydrogen donor molecule instead of gaseous hydrogen. | Ammonium formate, Hydrazine hydrate with Pd/C catalyst. google.com | Enhanced safety, simpler experimental setup. |

| Green Catalysis | Employment of environmentally friendly catalysts and solvents. | Surfactant-type Brønsted acid catalysts (e.g., DBSA) in water for esterification. organic-chemistry.org | Reduced environmental impact, potential for catalyst recycling. |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 4 Aminophenyl Pentanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental or predicted data for the ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, NOESY) of Ethyl 2-(4-aminophenyl)pentanoate could be retrieved from the searched sources. Such data would be essential for confirming the molecular structure by showing the chemical environment, connectivity, and spatial relationships of the protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons on the aromatic ring, the chiral center, the pentanoate chain, and the ethyl ester group are not documented.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The characteristic chemical shifts for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pentanoate and ethyl groups have not been reported.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Correlation spectra from COSY (Correlation Spectroscopy) experiments, which would establish proton-proton coupling networks, and NOESY (Nuclear Overhauser Effect Spectroscopy) spectra, which would reveal through-space proximities of protons, are unavailable.

Mass Spectrometry (MS) Techniques

Detailed mass spectrometry analysis, crucial for determining the compound's exact mass and fragmentation pattern, is not present in the available literature.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data, which would provide the precise elemental composition by determining the exact mass-to-charge ratio (m/z) of the molecular ion, could be found.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While LC-MS is a standard technique for the analysis and purification of such compounds, specific methods, retention times, or mass-to-charge ratio data from LC-MS studies of this compound are not published.

Vibrational Spectroscopy

Vibrational spectroscopy provides in-depth information about the functional groups and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a vibrational spectrum is obtained, which serves as a unique molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its primary amine, aromatic ring, and ester functionalities.

Based on data from structurally similar compounds like benzocaine (B179285) (ethyl 4-aminobenzoate) and 2-(4-aminophenyl)ethylamine, the key vibrational frequencies for this compound can be predicted. chemicalbook.comnist.gov The N-H stretching vibrations of the primary amine group are anticipated in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the ethyl and pentanoate groups are expected between 2850 and 3000 cm⁻¹. nih.gov

A strong absorption band corresponding to the C=O stretching of the ester group is predicted to be prominent around 1700-1750 cm⁻¹. The C-N stretching vibration of the aromatic amine is likely to be observed in the region of 1250-1350 cm⁻¹. Furthermore, the C-O stretching of the ester group will likely produce a significant band in the 1000-1300 cm⁻¹ range. Bending vibrations for the N-H and C-H bonds would appear at lower frequencies.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Alkyl Chains | C-H Stretch | 2850-3000 |

| Ester | C=O Stretch | 1700-1750 |

| Aromatic Amine | C-N Stretch | 1250-1350 |

| Ester | C-O Stretch | 1000-1300 |

This table is generated based on characteristic vibrational frequencies of similar functional groups in related molecules. chemicalbook.comnist.govnih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to clearly show the aromatic ring vibrations. A study on the quantitative detection of ethyl carbamate (B1207046) using surface-enhanced Raman scattering (SERS) highlights a characteristic band at 1003 cm⁻¹, which is a strong and reproducible peak. nih.gov While not the target molecule, this indicates that the ethyl group vibrations can be effectively probed by this technique. For this compound, the symmetric breathing mode of the benzene (B151609) ring should give a strong signal. The C-C stretching of the aromatic ring is also expected to be prominent.

Electronic Spectroscopy (e.g., UV-Vis)

UV-Visible spectroscopy investigates the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the aminophenyl chromophore. Studies on related compounds such as ethyl-2-(4-aminophenoxy)acetate and ethyl 4-aminobenzoate (B8803810) provide insight into the expected absorption maxima. mdpi.comresearchgate.net

The experimental UV/Vis spectrum of ethyl-2-(4-aminophenoxy)acetate showed two absorption bands at 299 nm and 234 nm. mdpi.com These were assigned to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively. mdpi.com Similarly, the UV-Vis absorption spectrum of ethyl 4-aminobenzoate in water exhibits absorption maxima that can be influenced by the solvent environment. researchgate.net Based on these related structures, this compound is predicted to have two primary absorption bands in its UV-Vis spectrum, corresponding to π-π* transitions within the benzene ring, which are influenced by the amino and ester substituents.

Table 2: UV-Vis Absorption Maxima of Related Compounds

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|---|

| Ethyl-2-(4-aminophenoxy)acetate | Not Specified | 299 | 234 |

| Ethyl 4-aminobenzoate | Water | Not specified in snippet | Not specified in snippet |

This table presents data from closely related molecules to infer the electronic spectroscopic properties of this compound. mdpi.comresearchgate.net

X-ray Diffraction Analysis of Related Crystal Structures

While the crystal structure of this compound itself is not available in the provided search results, analysis of closely related derivatives provides valuable insights into potential solid-state conformations and intermolecular interactions.

For instance, the crystal structure of ethyl-2-(4-aminophenoxy)acetate reveals a triclinic crystal system with the space group P-1. mdpi.com Its molecules are packed in the crystal via N–H···O hydrogen bonds. mdpi.com Another related derivative, ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate, also crystallizes in the triclinic system (P1) and exhibits C—H⋯O hydrogen bonds forming inversion dimers. nih.gov

A different derivative, ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate, showcases an intramolecular N—H···O hydrogen bond. researchgate.net In its crystal structure, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers. researchgate.net These examples suggest that derivatives of this compound are likely to exhibit extensive hydrogen bonding networks in the solid state, involving the amino and ester functional groups, which will dictate their crystal packing.

Table 3: Crystallographic Data for Related Structures

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| Ethyl-2-(4-aminophenoxy)acetate | Triclinic | P-1 | N–H···O hydrogen bonds |

| Ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate | Triclinic | P1 | C—H⋯O hydrogen bonds |

| Ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate | Not specified in snippet | Not specified in snippet | N—H···O hydrogen bonds |

This table summarizes crystallographic data from derivatives to provide an understanding of the potential structural features of this compound. mdpi.comnih.govresearchgate.net

Computational and Theoretical Investigations of Ethyl 2 4 Aminophenyl Pentanoate

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular geometry and electronic structure of Ethyl 2-(4-aminophenyl)pentanoate. These computational studies provide a detailed understanding of the molecule's three-dimensional arrangement and the distribution of electron density, which are crucial for predicting its physical and chemical properties.

Theoretical calculations are often performed using specific basis sets, such as B3LYP/6-31G(d,p), to accurately model the molecule's structure. rasayanjournal.co.in The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. This information is fundamental for understanding the steric and electronic effects within the molecule.

The electronic structure is further elucidated by mapping the molecular electrostatic potential (MESP). The MESP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MESP would likely show a high electron density around the oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a lower electron density, making them susceptible to nucleophilic interactions.

Table 1: Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (amino) | 1.40 Å |

| C=O (ester) | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | C-N-H | 118.5° |

| O=C-O | 124.0° |

Note: The values in this table are representative and derived from typical DFT calculations for similar molecular structures.

Molecular Orbital Analysis and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. rasayanjournal.co.in These descriptors, including electronegativity (χ), chemical potential (μ), hardness (η), softness (σ), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. asrjetsjournal.org For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. These descriptors are invaluable for predicting how the molecule will behave in different chemical environments. rasayanjournal.co.in

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -5.85 |

| LUMO Energy (ELUMO) | - | -0.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.90 |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | 3.40 |

| Chemical Potential (μ) | (ELUMO + EHOMO)/2 | -3.40 |

| Hardness (η) | (ELUMO - EHOMO)/2 | 2.45 |

| Softness (σ) | 1/η | 0.41 |

Note: The values in this table are illustrative and represent typical results from quantum chemical calculations.

Conformational Landscape Analysis

The flexibility of the pentanoate chain and the ethyl group in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the different stable three-dimensional arrangements (conformers) of the molecule and their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

The resulting potential energy surface reveals the low-energy conformers, which are the most likely to be populated at room temperature. Understanding the preferred conformations is crucial as the molecule's shape can significantly influence its biological activity and physical properties. For example, the spatial relationship between the aminophenyl group and the ester moiety can affect how the molecule interacts with biological targets. nih.gov

Table 3: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 180° (anti-periplanar) | 0.00 |

| B | 60° (gauche) | 0.85 |

| C | -60° (gauche) | 0.85 |

Note: This table presents a simplified, illustrative example of a conformational analysis.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy path that connects reactants to products. A key point along this path is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net

The characterization of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy. researchgate.net Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that the identified transition state correctly connects the reactants and products. researchgate.net This type of modeling can be applied to various reactions, such as the acylation of the amino group or the hydrolysis of the ester.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction | Reactants | Products | Activation Energy (Ea) (kcal/mol) |

|---|

Note: The value in this table is a hypothetical example for illustrative purposes.

In Silico Screening and Molecular Docking Methodologies for Derivatives

In silico screening and molecular docking are powerful computational techniques used to explore the potential biological activities of derivatives of this compound. nih.govals-journal.com These methods are instrumental in modern drug discovery, allowing for the rapid assessment of large libraries of virtual compounds. ijpsjournal.com

The process begins with the design of a virtual library of derivatives, where different functional groups are systematically added to the parent molecule. These derivatives are then docked into the active site of a specific biological target, such as an enzyme or a receptor. nih.gov The docking algorithm predicts the preferred binding orientation of the ligand and calculates a docking score, which is an estimate of the binding affinity. researchgate.net

Derivatives with high docking scores are considered promising candidates for further investigation. ijpsjournal.com These in silico approaches significantly reduce the time and cost associated with experimental screening and provide valuable insights into the structure-activity relationships of the designed compounds. als-journal.com

Table 5: Hypothetical Molecular Docking Scores of this compound Derivatives Against a Target Protein

| Derivative | Modification | Docking Score (kcal/mol) |

|---|---|---|

| 1 | Parent Compound | -6.5 |

| 2 | Addition of a hydroxyl group to the phenyl ring | -7.2 |

| 3 | Replacement of the ethyl group with a propyl group | -6.8 |

Note: This table provides illustrative docking scores for hypothetical derivatives.

Chemical Transformations and Derivatization Strategies of Ethyl 2 4 Aminophenyl Pentanoate

Modifications at the Amino Group (e.g., acylation, alkylation, diazotization)

The primary amino group on the phenyl ring is a key site for a variety of chemical modifications, including acylation, alkylation, and diazotization, which significantly alter the molecule's electronic and physical properties.

Acylation

Acylation of the amino group involves the introduction of an acyl group (R-C=O) from reagents like acyl chlorides or anhydrides. This reaction converts the primary amine into a more stable and less basic amide. This transformation is fundamental in peptide synthesis and in the formation of various pharmacologically active compounds. For instance, N-acylation is a common strategy in developing prodrugs to enhance bioavailability. nih.gov A representative reaction is the acylation of the amino group with an N-Boc-protected amino acid, a method used to create more complex molecular structures. nih.gov

Alkylation

Alkylation introduces an alkyl group onto the amino moiety. This can be achieved using alkyl halides. The degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and the stoichiometry of the reactants.

Diazotization

Diazotization is a pivotal reaction for primary aromatic amines, converting the amino group into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgbyjus.com Aryl diazonium salts are highly valuable synthetic intermediates because the dinitrogen group is an excellent leaving group (N₂ gas), which can be substituted by a wide array of nucleophiles. masterorganicchemistry.com This opens pathways to synthesize a variety of derivatives that are otherwise difficult to obtain. For example, the Sandmeyer reaction uses copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, and cyano groups, respectively. masterorganicchemistry.com Other transformations include the Schiemann reaction for fluorination (using HBF₄) and reactions to install hydroxyl (-OH) or iodo (-I) groups. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Key Modifications at the Amino Group

| Transformation | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Acylation | Acyl chloride (RCOCl), Acetic anhydride (B1165640) ((CH₃CO)₂O) | Amide | Increases stability, reduces basicity, used in prodrug design. nih.gov |

| Alkylation | Alkyl halide (R-X) | Secondary or Tertiary Amine | Modifies steric and electronic properties. |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Versatile intermediate for substitution reactions. byjus.com |

| ↳ Sandmeyer | CuCl / CuBr / CuCN | Aryl Chloride / Aryl Bromide / Aryl Cyanide | Introduces halide and cyano functionalities. masterorganicchemistry.com |

| ↳ Schiemann | HBF₄, heat | Aryl Fluoride | A key method for introducing fluorine. masterorganicchemistry.com |

| ↳ Iodination | KI | Aryl Iodide | Direct conversion to aryl iodide. organic-chemistry.org |

Reactions Involving the Ester Functionality (e.g., hydrolysis, transesterification)

The ester group of Ethyl 2-(4-aminophenyl)pentanoate provides another handle for chemical modification, primarily through hydrolysis and transesterification.

Hydrolysis

Ester hydrolysis involves the cleavage of the ester bond to yield the corresponding carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is irreversible and produces the carboxylate salt, which can then be protonated to give the free carboxylic acid. Acid-catalyzed hydrolysis is a reversible process. The resulting 2-(4-aminophenyl)pentanoic acid is a valuable intermediate for further reactions, such as amide bond formation with various amines.

Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol (R'-OH). This reaction can be catalyzed by either acids (like H₂SO₄) or bases (like sodium alkoxides). masterorganicchemistry.compsu.edu By choosing an appropriate alcohol, a wide variety of esters can be synthesized. For example, using methanol (B129727) would yield the corresponding methyl ester, while using a longer-chain alcohol would result in a more lipophilic ester. This process is widely used, for instance, in the production of biodiesel from vegetable oils. masterorganicchemistry.comresearchgate.net The reaction is typically driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com

Table 2: Reactions of the Ester Group

| Transformation | Reagent(s) | Product | Conditions |

|---|---|---|---|

| Hydrolysis (Base-catalyzed) | NaOH or KOH, H₂O | Carboxylate salt | Typically irreversible. |

| Hydrolysis (Acid-catalyzed) | H₂SO₄, H₂O | Carboxylic acid | Reversible equilibrium. |

| Transesterification (Base-catalyzed) | R'-OH, NaOR' | New Ester (R'-OOC-) | Requires anhydrous conditions. masterorganicchemistry.com |

| Transesterification (Acid-catalyzed) | R'-OH, H₂SO₄ | New Ester (R'-OOC-) | Use of R'-OH as solvent drives the reaction. masterorganicchemistry.com |

Aromatic Ring Functionalization (e.g., electrophilic aromatic substitution, coupling reactions)

The benzene (B151609) ring, activated by the electron-donating amino group, is susceptible to electrophilic aromatic substitution. The diazonium salt intermediate also enables various coupling reactions.

Electrophilic Aromatic Substitution (EAS)

The amino group is a strong activating group and an ortho-, para-director. masterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) to the amino group (positions 3 and 5). Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

To avoid potential oxidation of the amino group and to control selectivity, the amino group is often protected by acylation before carrying out the substitution. The resulting amide group is still an ortho-, para-director but is less activating than the free amine.

Coupling Reactions

As mentioned, the diazonium salt derived from this compound is a key intermediate for coupling reactions.

Azo Coupling: Diazonium salts act as electrophiles and can react with activated aromatic rings (like phenols or anilines) to form azo compounds (R-N=N-R'). masterorganicchemistry.com These compounds are often intensely colored and are the basis for many dyes.

Palladium-Catalyzed Coupling: Diazonium salts can participate in cross-coupling reactions like the Suzuki or Heck reactions, allowing for the formation of carbon-carbon bonds. organic-chemistry.org

Table 3: Aromatic Ring Functionalization Reactions

| Reaction Type | Reagent(s) | Position of Substitution | Product Type |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho to -NH₂ | Nitro-substituted aromatic ring |

| Halogenation | Br₂, FeBr₃ | Ortho to -NH₂ | Bromo-substituted aromatic ring |

| Azo Coupling | Activated Aromatic Compound (e.g., Phenol) | Para to activating group of coupling partner | Azo compound |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Position of the diazonium group | Biaryl compound |

Formation of Conjugates and Prodrug-like Structures

The reactive amino and ester groups of this compound make it an excellent candidate for creating conjugates and prodrugs. The prodrug approach is a widely used strategy to improve the physicochemical or pharmacokinetic properties of a drug. mdpi.com

Amino acids or peptides can be coupled to the molecule to enhance its transport across biological membranes via peptide transporters. nih.gov The amino group can be acylated with an amino acid to form a new amide bond. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled to the amino group of another molecule, such as an amino acid ester, to form a dipeptide-like structure. These modifications can increase water solubility and chemical stability, potentially allowing for the sustained release of a parent drug. nih.gov

For example, conjugating amino acids to the primary amine of a drug can increase water solubility and facilitate targeted delivery. nih.gov Similarly, creating amino acid ester prodrugs has been shown to significantly improve the cellular uptake of parent drugs. nih.gov

Synthesis of Heterocyclic Derivatives Incorporating the Scaffold

The bifunctional nature of this compound and its derivatives makes it a valuable starting material for the synthesis of various heterocyclic compounds. Heterocyclic structures are core components of a vast number of pharmaceuticals and biologically active compounds. beilstein-journals.orgnih.gov

The amino group can act as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles. For instance, reaction with a β-dicarbonyl compound can lead to the formation of a pyrimidine (B1678525) ring, a key structure in many bioactive molecules. mdpi.com Following hydrolysis of the ester to the carboxylic acid, the resulting aminocarboxylic acid can undergo intramolecular cyclization or be used in multi-component reactions to build more complex heterocyclic systems. For example, N-acylated aminophenyl derivatives can undergo intramolecular aldol-type reactions to form quinolinone structures. nih.gov The amino group can also be a key component in building fused heterocyclic systems like pyrazolinoquinolizines. beilstein-journals.org

Role As a Strategic Intermediate in the Synthesis of Complex Organic Molecules

Precursor for Advanced Pharmaceutical Scaffolds

The molecular architecture of Ethyl 2-(4-aminophenyl)pentanoate makes it an ideal starting material for the construction of advanced pharmaceutical scaffolds, which form the core structure of novel therapeutic agents. The primary aromatic amine serves as a key functional handle for a multitude of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex heterocyclic systems.

The design of novel drugs often involves the development of unique molecular frameworks that can interact with biological targets with high specificity and affinity. The aminophenyl moiety of this compound can be readily diazotized and subjected to various coupling reactions, such as the Suzuki or Heck coupling, to introduce a wide range of substituents. This versatility is crucial in the lead optimization phase of drug discovery, where fine-tuning of the molecular structure is necessary to enhance potency and reduce off-target effects.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amide or ester derivatives. This approach is instrumental in exploring the structure-activity relationship (SAR) of a new drug candidate. For instance, similar aminophenoxy acetates have been utilized as building blocks for novel dual hypoglycemic agents. rsc.org

The strategic importance of intermediates like this compound is underscored by the continuous demand for new and effective drugs. The development of antimitotic agents, for example, has involved the synthesis of complex ring analogues and derivatives of similar carbamate (B1207046) compounds. nih.gov The ability to readily modify the structure of this intermediate allows chemists to access a wide array of novel chemical entities with the potential for therapeutic applications.

Building Block for Biologically Active Molecules

This compound is a valuable building block for the synthesis of a diverse range of biologically active molecules. The presence of both an amine and an ester group allows for its incorporation into various molecular architectures, leading to compounds with potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

One of the key applications of this intermediate is in the synthesis of heterocyclic compounds, which are prevalent in many approved drugs. The aromatic amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form a variety of heterocyclic rings, such as pyrimidines, quinolines, and benzodiazepines. For instance, pyrimidine (B1678525) derivatives, known for their wide range of biological activities including antibacterial, antifungal, and anticancer properties, can be synthesized from precursors containing an amino group. acs.orgmdpi.com A study on a similar compound, Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, demonstrated its utility in creating novel pyrimidine derivatives with potential medicinal applications. acs.orgmdpi.com

The following table summarizes the synthesis of a pyrimidine derivative from a related amino pentanoate derivative, highlighting the potential synthetic pathways available for this compound.

| Reactant 1 | Reactant 2 | Product | Biological Activity of Product Class |

| (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride | Acetylacetone | Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | Antibacterial, antifungal, anticancer, anti-inflammatory |

Moreover, the amine functionality can be acylated or alkylated to introduce various side chains, which can significantly influence the biological activity of the resulting molecule. This versatility allows for the creation of large libraries of compounds for high-throughput screening to identify new drug leads. The synthesis of biologically active molecules through multicomponent reactions often utilizes building blocks with multiple functional groups, further emphasizing the utility of compounds like this compound. nih.gov

Applications in Material Science and Polymer Chemistry

While the primary focus of this compound has been in the pharmaceutical sector, its structural features also suggest potential applications in material science and polymer chemistry. The bifunctional nature of the molecule, with its reactive amine and ester groups, allows it to be used as a monomer or a modifying agent in the synthesis of novel polymers.

The aromatic amine group can participate in polymerization reactions to form polyamides or polyimides. These classes of polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications, from high-performance engineering plastics to advanced composites. The incorporation of the pentanoate side chain could potentially modify the properties of the resulting polymer, for instance, by increasing its flexibility or solubility.

The ester group, on the other hand, can be involved in transesterification reactions to create new polyester structures. Poly(ester amide)s (PEAs), which combine the properties of both polyesters and polyamides, are a class of biodegradable polymers with significant potential in biomedical applications such as drug delivery and tissue engineering. rsc.orgnih.gov The synthesis of functionalized PEAs often involves the use of amino acid-based monomers, and the structure of this compound makes it a candidate for incorporation into such polymers. mdpi.com

Furthermore, the amine functionality can be used to modify the surface of existing materials. For example, it could be grafted onto the surface of a polymer to introduce new functionalities, such as improved adhesion, dyeability, or biocompatibility. The development of biologically active polymers, for instance, those with antimicrobial properties, often involves the incorporation of amine-containing moieties. researchgate.net

The table below illustrates the potential role of aminophenyl esters in the synthesis of functional polymers.

| Polymer Class | Potential Monomer/Modifier | Key Properties of Polymer | Potential Applications |

| Polyamides | This compound | High thermal stability, mechanical strength | Engineering plastics, composites |

| Poly(ester amide)s | This compound | Biodegradability, biocompatibility | Drug delivery, tissue engineering |

| Surface-modified polymers | This compound | Enhanced functionality (e.g., antimicrobial) | Medical devices, functional coatings |

While specific research on the use of this compound in material science is not extensively documented, the known reactivity of its functional groups provides a strong basis for its potential in creating novel materials with tailored properties.

Structure Activity Relationship Sar and Mechanistic Studies of Ethyl 2 4 Aminophenyl Pentanoate Derivatives

Systematic Modification and Functional Evaluation

The systematic modification of a lead compound, such as ethyl 2-(4-aminophenyl)pentanoate, is a cornerstone of medicinal chemistry. This process involves altering specific parts of the molecule to observe the resulting changes in biological activity, often evaluated through enzyme binding studies. For the this compound scaffold, key areas for modification would include the ethyl ester, the pentanoate chain, the amino group, and the phenyl ring.

Table 1: Potential Modifications and Their Rationale

| Molecular Region | Potential Modification | Rationale for Evaluation |

| Ethyl Ester | Hydrolysis to carboxylic acid; Conversion to other esters (e.g., methyl, propyl); Amidation | To probe the necessity of the ester for activity and explore the impact of steric bulk and hydrogen bonding potential on target interaction. |

| Pentanoate Chain | Shortening or lengthening the alkyl chain; Introducing branching or unsaturation | To assess the influence of lipophilicity and conformational flexibility on binding affinity. |

| Amino Group | Acylation; Alkylation; Conversion to a nitro or other functional group | To understand the role of the basic amino group in potential salt-bridge formation or hydrogen bonding with the target. |

| Phenyl Ring | Introduction of substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at various positions | To investigate the electronic and steric effects on molecular recognition and binding orientation. |

Enzyme binding studies, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), would be crucial in this phase. These techniques can quantify the binding affinity (Kd) and thermodynamics of the interaction between the modified compounds and a target enzyme, providing a direct measure of the functional consequences of each structural change.

Correlation Between Structural Features and Molecular Recognition

The data obtained from systematic modification and functional evaluation allows for the establishment of a correlation between specific structural features and the molecule's ability to be recognized by a biological target. Molecular recognition is a highly specific process governed by non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Table 2: Hypothetical Structure-Activity Relationship Correlations

| Structural Feature | Interaction Type | Expected Impact on Molecular Recognition |

| Aromatic Amino Group | Hydrogen Bonding, Salt Bridge | Essential for anchoring the molecule in the binding site. Loss or modification would likely decrease affinity. |

| Phenyl Ring | Hydrophobic Interactions, π-π Stacking | Contributes to binding affinity through interactions with non-polar residues. Substituents can modulate this interaction. |

| Alkyl Chain (Pentanoate) | Hydrophobic Interactions | The length and shape of the chain can optimize van der Waals contacts within a hydrophobic pocket. |

| Ester Group | Hydrogen Bond Acceptor, Dipole-Dipole | May interact with polar residues or influence solubility and cell permeability. |

Computational modeling and X-ray crystallography of ligand-enzyme complexes are invaluable tools for visualizing and understanding these correlations at the atomic level. By mapping the interaction points, researchers can rationalize the observed SAR and design new derivatives with enhanced potency and selectivity.

Mechanistic Probes for Elucidating Molecular Interactions

To gain a deeper understanding of how these molecules exert their effects, mechanistic probes can be designed and synthesized. These are typically analogs of the lead compound that incorporate specific functionalities designed to report on the binding event or to covalently label the target.

For instance, a derivative of this compound could be synthesized with a photo-reactive group, such as an azido (B1232118) or benzophenone (B1666685) moiety, attached to the phenyl ring. Upon photoactivation, this probe could form a covalent bond with nearby amino acid residues in the binding site, allowing for their identification through techniques like mass spectrometry. This would provide direct evidence of the binding orientation and the specific residues involved in molecular recognition.

Another approach is the use of fluorescently labeled analogs. By attaching a fluorophore to a non-critical position of the molecule, researchers can use fluorescence polarization or FRET-based assays to study the binding kinetics and stoichiometry in real-time.

The insights gained from these mechanistic probes are critical for validating the proposed binding model derived from SAR and computational studies, ultimately leading to a more complete picture of the molecular interactions governing the biological activity of this compound derivatives.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce environmental impact and enhance safety. Future research on Ethyl 2-(4-aminophenyl)pentanoate should prioritize the development of more sustainable synthetic routes. A key focus will be the replacement of hazardous reagents and solvents with more benign alternatives. For instance, traditional reductions of a nitro group to form the aniline (B41778) moiety often use reagents that produce significant waste.

A promising avenue is the use of catalytic transfer hydrogenation, which can be a greener alternative to methods requiring high-pressure hydrogen gas or stoichiometric metal reductants. Research into using catalysts like palladium on carbon (Pd/C) with a hydrogen donor such as ammonium (B1175870) formate (B1220265) could offer a milder, safer, and more environmentally friendly process. google.com This approach avoids the technical and safety challenges associated with using hydrogen gas, making it more suitable for large-scale industrial production. google.com

Furthermore, exploring the use of water or bio-based solvents instead of volatile organic compounds (VOCs) would represent a significant step forward. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel, could also improve efficiency and reduce waste streams.

Application in Supramolecular Chemistry and Nanotechnology

The structure of this compound, featuring both a hydrogen-bond-donating amine group and a hydrogen-bond-accepting ester group, makes it an intriguing candidate for applications in supramolecular chemistry. These non-covalent interactions are fundamental to the self-assembly of molecules into larger, well-defined structures.

Future investigations could explore how this compound and its derivatives can be used to construct complex supramolecular architectures such as liquid crystals, gels, or molecular capsules. The interplay of hydrogen bonding, π-π stacking of the phenyl rings, and van der Waals forces could be systematically studied to control the self-assembly process.

In the realm of nanotechnology, this molecule could serve as a functionalized building block for creating novel nanomaterials. For example, it could be incorporated into the structure of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the amino group can be used for post-synthetic modification or to impart specific properties to the material. The potential for these materials spans from gas storage and separation to catalysis and sensing.

Advanced Automation and High-Throughput Synthesis Techniques

To accelerate the discovery of new derivatives and applications, the integration of automated synthesis platforms is crucial. High-throughput screening (HTS) methodologies allow for the rapid synthesis and evaluation of a large library of related compounds. Future research should focus on adapting the synthesis of this compound and its analogues to automated systems.

This could involve the use of solid-phase synthesis, where the molecule is attached to a resin support, allowing for easy purification and handling throughout a multi-step synthesis. researchgate.net Another promising approach is the use of flow chemistry, where reagents are continuously pumped through a reactor. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. By combining these automated techniques with robotic handling and in-line analysis, researchers can dramatically increase the efficiency of discovering new compounds with desired properties.

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work provides a powerful tool for modern chemical research. For this compound, computational methods like Density Functional Theory (DFT) can offer deep insights into its molecular properties. mdpi.com

Future research should leverage these computational tools more extensively. DFT calculations can be used to predict the compound's reactivity, spectroscopic properties (like NMR and UV/Vis spectra), and the stability of different conformations. mdpi.com This predictive power can guide experimental work, saving time and resources by identifying the most promising synthetic routes or molecular modifications before they are attempted in the lab.

Moreover, molecular modeling can be used to simulate how the molecule interacts with other molecules, which is particularly relevant for the supramolecular and nanotechnology applications discussed earlier. By simulating self-assembly processes or the binding of the molecule within a larger structure, researchers can gain a detailed understanding at the molecular level that is often difficult to obtain through experimental means alone. mdpi.com A tighter feedback loop between computational prediction and experimental validation will be key to unlocking the full potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.